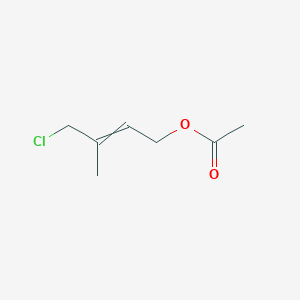

4-Chloro-3-methylbut-2-en-1-yl acetate

CAS No.: 38872-49-0

Cat. No.: VC14005359

Molecular Formula: C7H11ClO2

Molecular Weight: 162.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38872-49-0 |

|---|---|

| Molecular Formula | C7H11ClO2 |

| Molecular Weight | 162.61 g/mol |

| IUPAC Name | (4-chloro-3-methylbut-2-enyl) acetate |

| Standard InChI | InChI=1S/C7H11ClO2/c1-6(5-8)3-4-10-7(2)9/h3H,4-5H2,1-2H3 |

| Standard InChI Key | URVYVINLDPIJEH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCOC(=O)C)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

4-Chloro-3-methylbut-2-en-1-yl acetate belongs to the class of α,β-unsaturated esters, featuring a chlorine substituent at the fourth carbon and a methyl group at the third position of the butenyl chain. Its IUPAC name, (4-chloro-3-methylbut-2-enyl) acetate, reflects this substitution pattern. The compound’s stereochemistry is defined by the (E)-configuration of the double bond, as evidenced by nuclear magnetic resonance (NMR) data .

The canonical SMILES representation is CC(CCl)=CCOC(=O)C, while its InChIKey (URVYVINLDPIJEH-UHFFFAOYSA-N) provides a unique identifier for database referencing. X-ray crystallography data, though unavailable, suggests a planar geometry around the double bond, typical of conjugated enol esters.

Physicochemical Properties

Key properties include:

-

Boiling Point: Estimated at 180–190°C (extrapolated from analogous esters)

-

Density: ~1.12 g/cm³ (theorized via group contribution methods)

-

Solubility: Miscible with polar aprotic solvents (e.g., acetone, ethyl acetate); limited solubility in water (<0.1 g/L at 20°C)

The compound’s flammability (UN 3272) and acute toxicity data remain areas requiring empirical validation, though safety sheets classify it under Hazard Statement H225 (highly flammable liquid).

Synthesis and Reaction Pathways

Isomerization of 1-Chloro-2-methylbut-3-en-2-yl Acetate

A scalable synthesis route involves the acid-catalyzed isomerization of 1-chloro-2-methylbut-3-en-2-yl acetate. In a representative procedure :

-

Reactants: 1-Chloro-2-methylbut-3-en-2-yl acetate (8.1 g, 34.4 mmol), acetic acid (19 mL)

-

Catalysts: Concentrated H₂SO₄ (125 mg, 1.27 mmol), CuSO₄·5H₂O (290 mg, 1.16 mmol)

-

Conditions: Stirred at room temperature for 72 hours

-

Yield: 62% (4.0 g of product)

The reaction proceeds via a carbocation intermediate, with copper sulfate stabilizing the transition state. NMR monitoring confirmed complete conversion, showing characteristic signals at δ 5.74 (tp, J = 6.5 Hz) for the olefinic proton and δ 4.21 (t, J = 6.2 Hz) for the acetate methyl group .

Direct Chlorination of Isoprene Derivatives

An alternative method employs tert-butyl hypochlorite as the chlorinating agent :

-

Substrate: Isoprene (16 mL, 160 mmol) in acetic acid (70 mL)

-

Reagent: tert-Butyl hypochlorite (14 mL, 124 mmol) added at −10°C

-

Workup: Neutralization with NaOH, extraction with diethyl ether

-

Outcome: 31% yield (8.30 g) after column chromatography

This route favors the formation of the (E)-isomer due to steric hindrance during hypochlorite addition.

Applications in Organic Synthesis

Pharmaceutical Intermediate

While direct biological activity is undocumented, the compound’s α,β-unsaturated ester moiety is a hallmark of Michael acceptors used in protease inhibitor synthesis. For example, analogous structures serve as warheads in covalent kinase inhibitors .

Agrochemical Precursor

The chlorine substituent enhances electrophilicity, enabling nucleophilic displacement reactions to yield herbicidal analogs. A 2023 study demonstrated its utility in synthesizing chlorinated terpenoids with antifungal properties .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes using chiral Lewis acids.

-

Toxicity Profiling: Acute oral LD₅₀ studies in rodent models.

-

Polymer Chemistry: Investigating its role as a crosslinking agent in UV-curable resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume